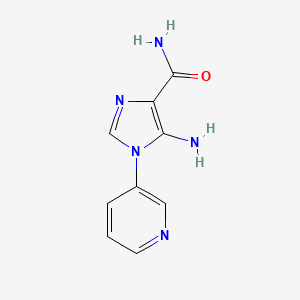

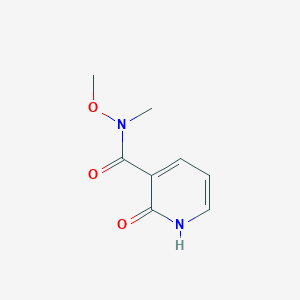

5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide

Overview

Description

5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Heterocyclic compounds are known for their wide range of applications in major fields, including in the pharmaceutical industry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-aminopyrazoles have been used as precursors in the synthesis of condensed heterocyclic systems . In one study, 5-aminopyrazole derivatives were synthesized through a two-component strategy that afforded phthalide-fused pyrazole derivatives .Molecular Structure Analysis

Pyrazoles, which are a class of five-membered heterocycles, are known for their structural diversity. They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis

5-Amino-pyrazoles have been used in a wide variety of chemical reactions to construct diverse heterocyclic scaffolds. These reactions include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications

-

Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives .

- Method : The synthesis involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .

- Results : The cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines .

-

5-Amino-pyrazoles in organic and medicinal synthesis

- Field : Medicinal Chemistry

- Application : 5-Amino-pyrazoles are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- Method : The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results : These compounds have diverse applications especially in the field of pharmaceutics and medicinal chemistry .

-

Synthesis of Novel Pyrazolo[3,4-b]pyridines

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of novel pyrazolo[3,4-b]pyridines .

- Method : The synthesis involves the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 .

- Results : The ketones were afforded by modifying a stabilized ylide facilitated Wittig reaction in fairly high yields .

-

5-Amino-pyrazoles in Organic and Medicinal Synthesis

- Field : Organic and Medicinal Chemistry

- Application : 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .

- Method : The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results : These compounds have diverse applications especially in the field of pharmaceutics and medicinal chemistry .

-

Synthesis of 1H-Pyrazolo[3,4-b]quinolines

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of 1H-Pyrazolo[3,4-b]quinolines .

- Method : The synthesis involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid derivatives with cyclohexanone and aniline in the presence of phosphorus pentoxide and N,N-dimethyl-N-cyclohexylamine .

- Results : The reaction results in the formation of 4-N-phenyl-1H-pyrazolo[3,4-b]quinoline .

-

Synthesis of Pyrazolo[3,4-b]quinolinones

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of pyrazolo[3,4-b]quinolinones .

- Method : The synthesis involves a multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles .

- Results : The reaction regioselectively produces pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

-

5-Amino-pyrazoles in Organic and Medicinal Synthesis

- Field : Organic and Medicinal Chemistry

- Application : 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .

- Method : The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results : These compounds have diverse applications especially in the field of pharmaceutics and medicinal chemistry .

-

Synthesis of 1H-Pyrazolo[3,4-b]quinolines

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of 1H-Pyrazolo[3,4-b]quinolines .

- Method : The synthesis involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid derivatives with cyclohexanone and aniline in the presence of phosphorus pentoxide and N,N-dimethyl-N-cyclohexylamine .

- Results : The reaction results in the formation of 4-N-phenyl-1H-pyrazolo[3,4-b]quinoline .

-

Synthesis of Pyrazolo[3,4-b]quinolinones

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of pyrazolo[3,4-b]quinolinones .

- Method : The synthesis involves a multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles .

- Results : The reaction regioselectively produces pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

Future Directions

The future directions for research on 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in the pharmaceutical industry. Given the wide range of biological activities exhibited by similar compounds, it could be a promising candidate for drug development .

properties

IUPAC Name |

5-amino-1-pyridin-3-ylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-2-1-3-12-4-6/h1-5H,10H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVCHXNAUQIDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=NC(=C2N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446908.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446909.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride](/img/structure/B1446914.png)

![cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1446915.png)

![Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1446916.png)

![N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide](/img/structure/B1446918.png)